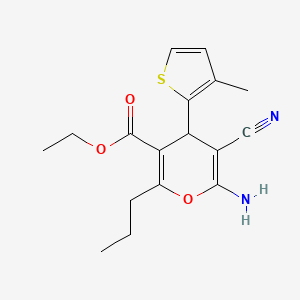
ethyl 6-amino-5-cyano-4-(3-methyl-2-thienyl)-2-propyl-4H-pyran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-amino-5-cyano-4-(3-methyl-2-thienyl)-2-propyl-4H-pyran-3-carboxylate, also known as compound 1, is a pyran-based molecule that has gained attention in recent years due to its potential applications in scientific research. This compound has shown promising results in various studies, particularly in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of ethyl 6-amino-5-cyano-4-(3-methyl-2-thienyl)-2-propyl-4H-pyran-3-carboxylate 1 is not fully understood, but it is believed to inhibit the growth of bacteria and fungi by disrupting their cell membranes. It has been suggested that the cyano group in ethyl 6-amino-5-cyano-4-(3-methyl-2-thienyl)-2-propyl-4H-pyran-3-carboxylate 1 interacts with the cell membrane, causing damage and ultimately leading to cell death.
Biochemical and Physiological Effects:
Compound 1 has been shown to have low toxicity in vitro, indicating its potential as a safe and effective antimicrobial agent. In addition, it has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of ethyl 6-amino-5-cyano-4-(3-methyl-2-thienyl)-2-propyl-4H-pyran-3-carboxylate 1 is its broad-spectrum antimicrobial activity, making it a potential candidate for the treatment of a wide range of bacterial and fungal infections. However, its limited solubility in water and low bioavailability may pose challenges in its development as a therapeutic agent.
Orientations Futures
1. Further studies are needed to elucidate the exact mechanism of action of ethyl 6-amino-5-cyano-4-(3-methyl-2-thienyl)-2-propyl-4H-pyran-3-carboxylate 1.
2. The development of more soluble and bioavailable analogs of ethyl 6-amino-5-cyano-4-(3-methyl-2-thienyl)-2-propyl-4H-pyran-3-carboxylate 1 may improve its therapeutic potential.
3. The potential of ethyl 6-amino-5-cyano-4-(3-methyl-2-thienyl)-2-propyl-4H-pyran-3-carboxylate 1 as an anti-inflammatory agent should be further explored.
4. In vivo studies are needed to evaluate the efficacy and safety of ethyl 6-amino-5-cyano-4-(3-methyl-2-thienyl)-2-propyl-4H-pyran-3-carboxylate 1 as a therapeutic agent.
5. The potential of ethyl 6-amino-5-cyano-4-(3-methyl-2-thienyl)-2-propyl-4H-pyran-3-carboxylate 1 as a lead ethyl 6-amino-5-cyano-4-(3-methyl-2-thienyl)-2-propyl-4H-pyran-3-carboxylate for the development of new antimicrobial agents should be investigated.
In conclusion, ethyl 6-amino-5-cyano-4-(3-methyl-2-thienyl)-2-propyl-4H-pyran-3-carboxylate 1 has shown promising results in various studies, particularly in the field of medicinal chemistry. Its broad-spectrum antimicrobial activity and anti-inflammatory properties make it a potential candidate for the treatment of bacterial and fungal infections and inflammatory diseases. However, further studies are needed to fully understand its mechanism of action and evaluate its efficacy and safety as a therapeutic agent.
Méthodes De Synthèse
The synthesis of ethyl 6-amino-5-cyano-4-(3-methyl-2-thienyl)-2-propyl-4H-pyran-3-carboxylate 1 involves the reaction of 3-methyl-2-thiophenecarboxaldehyde with ethyl cyanoacetate, followed by the addition of propylamine and subsequent cyclization to form the pyran ring. The final step involves the addition of an amino group to the pyran ring, resulting in the formation of ethyl 6-amino-5-cyano-4-(3-methyl-2-thienyl)-2-propyl-4H-pyran-3-carboxylate 1.
Applications De Recherche Scientifique
Compound 1 has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. In addition, it has also demonstrated potent antifungal activity against Candida albicans.
Propriétés
IUPAC Name |
ethyl 6-amino-5-cyano-4-(3-methylthiophen-2-yl)-2-propyl-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-4-6-12-14(17(20)21-5-2)13(11(9-18)16(19)22-12)15-10(3)7-8-23-15/h7-8,13H,4-6,19H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNJCRAUQPOIFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(C(=C(O1)N)C#N)C2=C(C=CS2)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 6-amino-5-cyano-4-(3-methylthiophen-2-yl)-2-propyl-4H-pyran-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[3-(4-morpholinyl)propyl]amino}-3-nitro-2H-chromen-2-one](/img/structure/B5138954.png)
![ethyl [2-(methoxymethyl)-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B5138960.png)
![(2R*,3R*)-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5138965.png)
![5-chloro-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B5138970.png)
![4-butoxy-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5138984.png)

![N-(4-bromophenyl)-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5139001.png)
![isopropyl 6-(3,4-dichlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B5139009.png)

![N-{[4-(5-{[1-(3-chloro-4-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)phenyl]sulfonyl}acetamide](/img/structure/B5139022.png)
![2-[(5-chloro-2-methoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5139033.png)
![4-{[(8,8-dimethyl-2,9-dioxo-8,9-dihydro-2H,10H-pyrano[2,3-f]chromen-10-ylidene)methyl]amino}benzoic acid](/img/structure/B5139047.png)
![1-{2-[2-(3-chlorophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B5139048.png)
![5-{3-[(3-fluorobenzyl)oxy]benzylidene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5139052.png)